molecular formula C12H18OS B13443491 (S)-2,3-Dimethyl-4-(phenylthio)-2-butanol

(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol

Cat. No.: B13443491
M. Wt: 210.34 g/mol
InChI Key: QSWHCLXOAPJFAP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol is an organic compound characterized by the presence of a phenylthio group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-Dimethyl-4-(phenylthio)-2-butanol typically involves the alkylation of thiols. One common method is the reaction of 2,3-dimethyl-2-butanol with phenylthiol under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the phenylthio group .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as metal catalysts, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (S)-2,3-Dimethyl-4-(phenylthio)-2-butanol involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol is unique due to its specific structural features, particularly the presence of the phenylthio group. This group imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds .

Properties

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

(3S)-2,3-dimethyl-4-phenylsulfanylbutan-2-ol

InChI

InChI=1S/C12H18OS/c1-10(12(2,3)13)9-14-11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m1/s1

InChI Key

QSWHCLXOAPJFAP-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CSC1=CC=CC=C1)C(C)(C)O

Canonical SMILES

CC(CSC1=CC=CC=C1)C(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.